N-(2-BROMOPHENYL)-N'-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA
Overview
Description
N-(2-BROMOPHENYL)-N’-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA: is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromophenyl group and a thiazolyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMOPHENYL)-N’-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with tert-butyl isocyanide under appropriate conditions.
Bromination of Phenyl Group: The bromophenyl group can be introduced by brominating aniline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Coupling Reaction: The final step involves coupling the bromophenyl group with the thiazole ring through a urea linkage. This can be achieved by reacting the bromophenyl isocyanate with the thiazole derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-(2-BROMOPHENYL)-N’-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas can be employed for reduction.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-BROMOPHENYL)-N’-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or tool compound to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-(2-BROMOPHENYL)-N’-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and bromophenyl group can play crucial roles in binding to the target and exerting the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLOROPHENYL)-N’-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA
- N-(2-FLUOROPHENYL)-N’-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA
- N-(2-IODOPHENYL)-N’-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA
Uniqueness
N-(2-BROMOPHENYL)-N’-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain molecular targets. Additionally, the bromine atom can be a site for further functionalization, allowing the synthesis of a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
1-(2-bromophenyl)-3-(4-tert-butyl-1,3-thiazol-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3OS/c1-14(2,3)11-8-20-13(17-11)18-12(19)16-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYQVBKSTDXKJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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